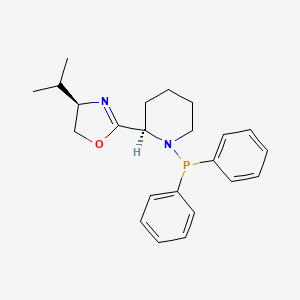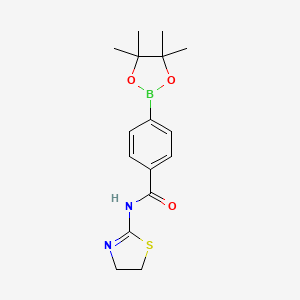
(3,4-Dichloro-5-methoxyphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dichloro-5-methoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two chlorine atoms and one methoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichloro-5-methoxyphenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions. The reaction proceeds as follows:
Reactants: 3,4-Dichloro-5-methoxyphenyl bromide, bis(pinacolato)diboron, palladium catalyst, and a base such as potassium acetate.
Conditions: The reaction is carried out in a solvent like dimethyl sulfoxide at elevated temperatures (around 80-100°C) under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency. Continuous flow reactors and automated systems can be employed to enhance the scalability and reproducibility of the synthesis.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction involving this compound. It couples with various aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Reduction: Although less common, the compound can undergo reduction reactions under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other peroxides in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride under controlled conditions.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling.
Phenols: Resulting from oxidation of the boronic acid group.
科学的研究の応用
(3,4-Dichloro-5-methoxyphenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Investigated for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
The primary mechanism of action for (3,4-Dichloro-5-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
These steps involve the formation and breaking of various bonds, facilitated by the palladium catalyst, which cycles through different oxidation states.
類似化合物との比較
(4-Methoxyphenyl)boronic acid: Lacks the chlorine substituents and has different reactivity and applications.
(3-Methoxyphenyl)boronic acid: Similar structure but without the chlorine atoms, leading to variations in electronic properties and reactivity.
(3,5-Dichloro-4-methoxyphenyl)boronic acid: Positional isomer with different substitution pattern affecting its chemical behavior.
Uniqueness: (3,4-Dichloro-5-methoxyphenyl)boronic acid is unique due to the specific positioning of its substituents, which influences its reactivity and suitability for certain synthetic applications. The presence of both electron-withdrawing chlorine atoms and the electron-donating methoxy group creates a distinct electronic environment, making it valuable for specific cross-coupling reactions and other synthetic processes.
特性
IUPAC Name |
(3,4-dichloro-5-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEGTFLLBIANSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)Cl)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.84 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(9R,12R)-9,12-dimethyl-8,13-dioxa-3,18-diazatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaene](/img/structure/B8227693.png)



![(R)-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole](/img/structure/B8227733.png)


![4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione](/img/structure/B8227748.png)


![4-[3-[3,5-bis(4-formylphenyl)phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B8227758.png)


![5-Nitrospiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B8227791.png)
